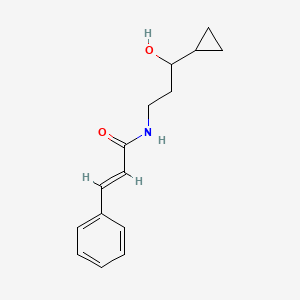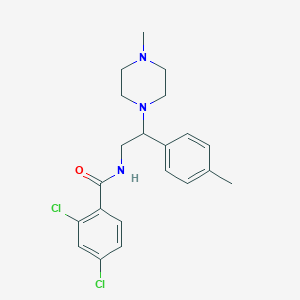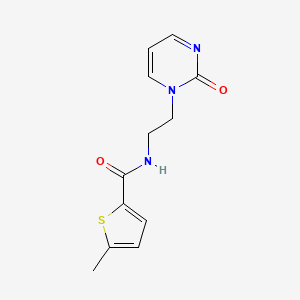
5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest to researchers due to its potential applications in various fields, including medicine and biochemistry. In
Aplicaciones Científicas De Investigación
5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In biochemistry, this compound has been studied for its potential use in the synthesis of novel materials and as a building block for organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including DNA topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound has anti-tumor activity in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide in lab experiments include its potential as a building block for organic synthesis and its anti-cancer activity. However, the limitations of using this compound include its complex synthesis method and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide. One direction is to explore its potential as an anti-cancer agent in clinical trials. Another direction is to study its mechanism of action in more detail to better understand how it inhibits the activity of DNA topoisomerases. Additionally, this compound could be studied for its potential use in the synthesis of novel materials and as a building block for organic synthesis.
Métodos De Síntesis
The synthesis of 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 2-amino-4-methylthiophene-3-carboxylic acid, which is then reacted with ethyl chloroformate to produce ethyl 2-(2-chlorocarbonylthiophen-3-yl)-4-methylthiophene-3-carboxylate. This compound is then reacted with potassium phthalimide to produce the desired product, 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide.
Propiedades
IUPAC Name |
5-methyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-3-4-10(18-9)11(16)13-6-8-15-7-2-5-14-12(15)17/h2-5,7H,6,8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSMUHCFYWYKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2793917.png)
![N-(1-cyanocyclopentyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2793920.png)
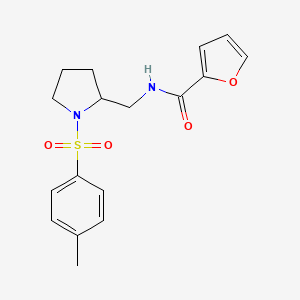
![2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine](/img/structure/B2793923.png)
![4-[[(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2793925.png)

![N-[cyano(2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2793929.png)

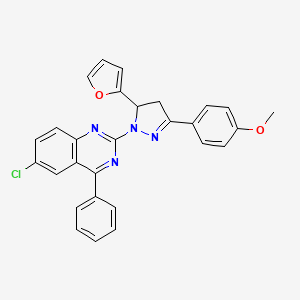
![{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2793933.png)
![Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2793934.png)
